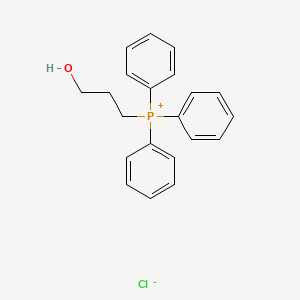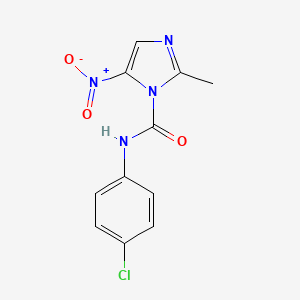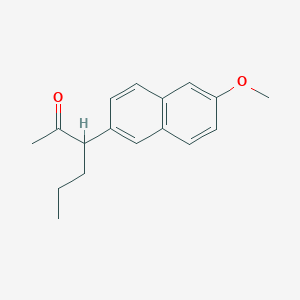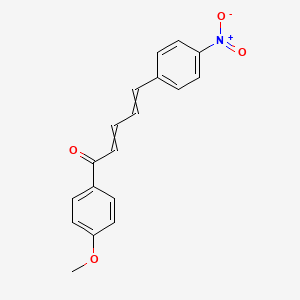
6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one is an organic compound belonging to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 4-hydroxy-4-methyl-2-pentanone with isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the pyranone ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which 6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties may involve the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 5,6-Dihydro-4-methyl-2H-pyran-2-one
- 6-Methyl-4-(propan-2-yl)-2H-pyran-2-one
Uniqueness
6,6-Dimethyl-4-(propan-2-yl)-5,6-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
59056-27-8 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2,2-dimethyl-4-propan-2-yl-3H-pyran-6-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-5-9(11)12-10(3,4)6-8/h5,7H,6H2,1-4H3 |
InChI-Schlüssel |
UYIMFBZGVQJSQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=O)OC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14627673.png)
![5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl-](/img/structure/B14627678.png)
![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)



![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)

